molecular formula C8H9N3 B3427963 2-[(Pyridin-2-ylmethyl)amino]acetonitrile CAS No. 63086-29-3

2-[(Pyridin-2-ylmethyl)amino]acetonitrile

Cat. No. B3427963
CAS RN: 63086-29-3
M. Wt: 147.18 g/mol
InChI Key: CKBFMJVFVTZQSN-UHFFFAOYSA-N
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Description

“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is available in liquid form .


Molecular Structure Analysis

The InChI code for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is 1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These compounds have shown promising anti-fibrotic activities, with some presenting better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Catalytic Properties

A dinickel (II) complex of the ligand 1,3-bis (bis (pyridin-2-ylmethyl)amino)propan-2-ol (HL1) has been prepared and characterized to generate a functional model for nickel (II) phosphoesterase enzymes. The complex has shown activity toward hydrolysis of the phosphoester substrate with Km 10 mM, and kcat 0.025 s−1 .

Fluorescent Sensor for Cu2+

The compound has been used in the development of an asymmetric fluorescent sensor for Cu2+, based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), by introducing 4-carboxyphenyl and bis (pyridin-2-ylmethyl)amine groups at the 5- and 3-positions, respectively, of the BODIPY core .

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the preparation of diethyl 2 ’ ′ - (2- (bis (pyridin-2-ylmethyl)amino)acetamido)- [1,1 ’ ′ :4 ’ ′, 1 ‘’ ″ -terphenyl]-4,4 ‘’ ″ -dicarboxylate (L), a novel heterocyclic compound .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” were not found in the search results, it’s worth noting that compounds with similar structures are being studied for their potential biological activities . This suggests that “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBFMJVFVTZQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277410
Record name 2-[(2-Pyridinylmethyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-2-ylmethyl)amino]acetonitrile

CAS RN

63086-29-3
Record name 2-[(2-Pyridinylmethyl)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63086-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Pyridinylmethyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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